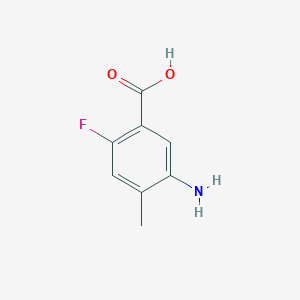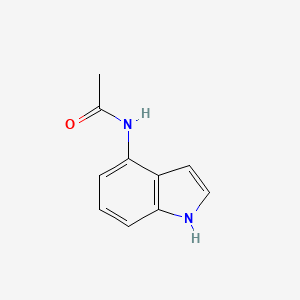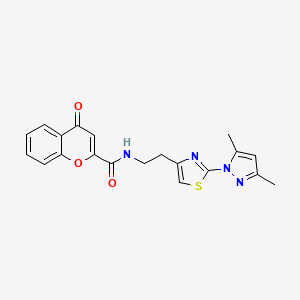![molecular formula C15H12ClFN2 B2712613 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine CAS No. 1708396-71-7](/img/structure/B2712613.png)
1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are key components in many natural and synthetic bioactive compounds . The compound you mentioned seems to be an indole derivative with a chloro-fluoro phenylmethyl group attached.
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the substituents attached to the indole nucleus . The specific structure of “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of a nucleophilic pyrrole ring and an electrophilic benzene ring . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on their structure . These properties can include solubility, melting point, boiling point, and stability. The specific properties of “this compound” would need to be determined experimentally.科学的研究の応用
Photoreactive Properties for Fluorophore Development
Indole derivatives, including compounds similar to 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine, have been explored for their photoreactive properties with halocompounds. This reaction is significant for generating products with redshifted fluorescence, useful in developing novel fluorophores and bioactive indole derivatives. The study by Ladner et al. (2014) elaborates on the photochemical reaction between indole compounds and halocompounds, revealing potential in fluorescent detection and protein labeling strategies using such photochemistry (Ladner, Tran, Le, Turner, & Edwards, 2014).
Synthesis of Derivatives for GPCR Targets
Another application is in the synthesis of derivatives for targeting G-protein coupled receptors (GPCRs), which are crucial in pharmacology. Xie et al. (2004) developed a synthesis pathway for 1′-H-spiro(indoline-3,4′-piperidine) derivatives from 2-fluorophenylacetonitrile, showcasing a method to generate compounds potentially targeting GPCRs (Xie, Huang, Fang, & Zhu, 2004).
Corrosion Inhibition
Indole derivatives also find applications in materials science, specifically in corrosion inhibition. Boughoues et al. (2020) synthesized amine derivative compounds that demonstrated effective corrosion inhibition on mild steel in HCl medium. This study highlights the potential of indole derivatives in protecting metals against corrosion, which is critical in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Antimicrobial and Antitumor Activities
Indole derivatives have been studied for their antimicrobial and potential antitumor activities. Behbehani et al. (2011) utilized 2-arylhydrazononitriles for the preparation of indole-containing heterocyclic substances, revealing promising antimicrobial activities against various bacteria and yeast. Such studies underscore the importance of indole derivatives in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Fluorescent Detection and Material Science
Gao et al. (2016) developed a fluorescent sensor based on aggregation-induced emission (AIE) properties for light-up detection of amine vapors, showcasing the application of indole derivatives in sensitive detection methods and potentially in material science for environmental monitoring (Gao, Li, Lin, Geng, Ling, Wang, Qin, & Tang, 2016).
作用機序
The mechanism of action of indole derivatives can vary widely depending on their structure and the biological target . Some indole derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase . The specific mechanism of action of “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” would need to be determined through biological testing.
Safety and Hazards
将来の方向性
The field of indole derivative research is vast and continually expanding, with new synthetic methods and biological applications being discovered regularly . Future research could focus on developing more efficient synthesis methods, discovering new biological targets, and improving the safety profile of these compounds.
特性
IUPAC Name |
1-[(2-chloro-3-fluorophenyl)methyl]indol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2/c16-15-11(2-1-3-13(15)17)9-19-7-6-10-4-5-12(18)8-14(10)19/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMMNSXUFDWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CN2C=CC3=C2C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)

![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)

![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)

![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2712547.png)
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)


